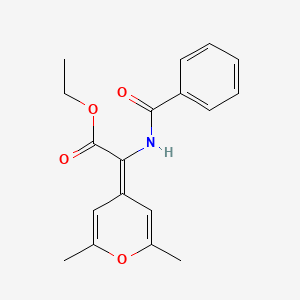![molecular formula C12H15ClN2S B4765839 N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea](/img/structure/B4765839.png)
N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds involves various chemical reactions, including the reaction of lithium salts with specific fluorides, cyclocondensation reactions under ultrasound irradiation, and reactions involving cyclopropenone derivatives with chelate systems. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrates a method involving masking, deprotonation, methylation, and regeneration processes (Kiely, 1991).
Molecular Structure Analysis
Molecular structure analysis, through X-ray diffraction and spectroscopic studies, provides insights into the arrangement of atoms within a molecule. For example, spectroscopic and structural studies of related compounds have revealed strong intermolecular hydrogen bonds and specific ring structures, showcasing the intricate arrangements within these molecules (Şahin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving cyclopropenone derivatives and their interactions with various chelate systems have been explored, leading to the formation of complex structures such as cobaltacyclobutenone. These studies highlight the reactivity and potential transformations of these compounds under specific conditions (Foerstner et al., 2000).
Physical Properties Analysis
The physical properties of a compound, including melting points, boiling points, and solubility, are crucial for understanding its behavior in different environments. Although specific details on "N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea" are not directly provided, related compounds have been characterized to understand their stability and molecular interactions (Şahin et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties, such as reactivity with nucleophiles, the potential for cyclopropanation, and the ability to undergo various organic transformations, are fundamental for harnessing the utility of these compounds. Research on derivatives has shown efficient and selective reactions, illustrating the versatility of these molecules for synthetic applications (Lachia et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-cyclopropylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c13-10-3-1-9(2-4-10)7-8-14-12(16)15-11-5-6-11/h1-4,11H,5-8H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTMNFIRPBPOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4765765.png)

![2-({2-methoxy-5-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]benzyl}oxy)benzamide](/img/structure/B4765777.png)
![2-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4765780.png)
![2-[(5-iodo-2-methoxybenzyl)amino]ethanol](/img/structure/B4765784.png)

![{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4765812.png)
![8-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4765819.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B4765825.png)
![N-[(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4765832.png)
![2-({4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765845.png)
![4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4765855.png)